REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[NH2:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[CH3:13])[NH2:9].C[O:15][C:16](=O)[C:17]1[CH:22]=[CH:21][C:20]([CH2:23][N:24]2[CH2:29][CH2:28][N:27]([CH3:30])[CH2:26][CH2:25]2)=[CH:19][CH:18]=1.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.C(#N)C.COC(C)(C)C>[NH2:5][C:6]1[CH:7]=[C:8]([NH:9][C:16](=[O:15])[C:17]2[CH:18]=[CH:19][C:20]([CH2:23][N:24]3[CH2:25][CH2:26][N:27]([CH3:30])[CH2:28][CH2:29]3)=[CH:21][CH:22]=2)[CH:10]=[CH:11][C:12]=1[CH3:13] |f:0.1.2.3,6.7.8,9.10|
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Name
|
|
Quantity
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1000 mg
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
470 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(N)C=CC1C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
745 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
COC(C)(C)C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
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CUSTOM
|
Details
|
The resulting mixture is stirred at 40° C. for 8 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled at 0° C
|
Type
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CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with aqueous saturated NaCl
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Type
|
EXTRACTION
|
Details
|
The aqueous phases are back-extracted with t-butyl methyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash-chromatography (SiO2, CH2Cl2/MeOH 90:10+1% aq. NH3)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1C)NC(C1=CC=C(C=C1)CN1CCN(CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 825 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |